1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene
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Overview
Description
1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene is an organic compound characterized by the presence of a chloromethoxy group, two methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene typically involves the chloromethylation of 2,5-dimethyl-4-nitrophenol. The reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Reduction: The major product is 1-(Chloromethoxy)-2,5-dimethyl-4-aminobenzene.
Oxidation: The major products are 1-(Chloromethoxy)-2,5-dicarboxy-4-nitrobenzene.
Scientific Research Applications
1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.
Comparison with Similar Compounds
1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene can be compared with similar compounds such as:
- 1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene
- 1-(Chloromethoxy)-3,5-dimethyl-4-nitrobenzene
- 1-(Chloromethoxy)-2,5-dimethyl-3-nitrobenzene
Uniqueness: The unique positioning of the chloromethoxy, methyl, and nitro groups in this compound imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
1-(chloromethoxy)-2,5-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-6-4-9(14-5-10)7(2)3-8(6)11(12)13/h3-4H,5H2,1-2H3 |
InChI Key |
AAYSJGSGHZYUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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